cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride
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Overview
Description
Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2 and a molecular weight of 262.78 g/mol . This compound is known for its unique structure, which includes a cyclooctene ring and a carbamate group. It is commonly used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride typically involves the reaction of cyclooct-4-en-1-ol with N-(3-aminopropyl)carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate, such as oxides, amines, and substituted carbamates .
Scientific Research Applications
Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with biomolecules, leading to changes in their structure and function. This interaction is mediated through the carbamate group, which can react with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- Cyclooct-4-en-1-yl N-(2-aminopropyl)carbamate;hydrochloride
- Cyclooct-4-en-1-yl N-(4-aminobutyl)carbamate;hydrochloride
- Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrobromide
Uniqueness
Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride is unique due to its specific structure, which includes a cyclooctene ring and a carbamate group. This structure imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications .
Biological Activity
Cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₂H₂₃ClN₂O₂
- Molar Mass : Approximately 226.315 g/mol
- IUPAC Name : [(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate; hydrochloride
- CAS Number : 1609659-02-0
The presence of the cyclooctene moiety combined with an amino group provides a unique framework that may influence its biological interactions and pharmacological properties .
Synthesis
The synthesis of cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride typically involves the functionalization of trans-cyclooctene. The process generally requires suitable solvents and catalysts to facilitate nucleophilic substitution reactions. Various synthetic routes can be employed to obtain this compound, which is crucial for exploring its biological applications.
Preliminary studies suggest that cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride may interact with specific biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. However, detailed interaction profiles are still under investigation. The compound's ability to bind to these targets could lead to significant pharmacological effects .
Case Studies and Research Findings
- Inhibition Studies : Similar compounds have shown micromolar inhibition against various biological targets, indicating that cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride could exhibit comparable activity. For instance, compounds with similar structures have demonstrated interactions with HSET (KIFC1), a protein involved in cancer cell division .
- Binding Affinity : Binding affinity studies are essential for understanding the compound's potential therapeutic applications. The structural similarity to known active compounds suggests that it might possess similar binding characteristics, although specific data for this compound is limited .
- Pharmacological Potential : The unique cyclooctene framework may provide distinct pharmacological profiles compared to other similar compounds, potentially enhancing its therapeutic efficacy against diseases such as cancer or neurological disorders .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
trans-Cyclooctene amine hydrochloride salt | C₁₂H₂₃ClN₂O₂ | Basic amine derivative with potential biological activity |
(4Z)-cyclooct-4-en-1-yl N-(3-aminoethyl)carbamate | C₁₂H₂₂N₂O₂ | Variation in side chain affecting biological properties |
Cyclohexyl N-(3-methylaminopropyl)carbamate | C₁₁H₁₅N₃O₂ | Different ring structure providing distinct reactivity |
This table highlights the structural diversity among compounds related to cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate; hydrochloride, emphasizing its potential uniqueness in biological activity .
Properties
Molecular Formula |
C12H23ClN2O2 |
---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H |
InChI Key |
GIYQQURLGCGUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN.Cl |
Origin of Product |
United States |
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